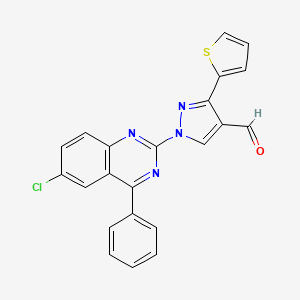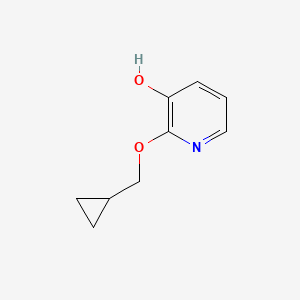
3-Pyridinol, 2-(cyclopropylmethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinol, 2-(cyclopropylmethoxy)- is a chemical compound with the molecular formula C9H11NO2. It is known for its potential biological activity and applications in various fields of research . This compound is characterized by the presence of a pyridinol ring substituted with a cyclopropylmethoxy group at the second position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 2-(cyclopropylmethoxy)- typically involves the reaction of 3-pyridinol with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for 3-Pyridinol, 2-(cyclopropylmethoxy)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .
化学反应分析
Types of Reactions
3-Pyridinol, 2-(cyclopropylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridone derivatives, while reduction can produce cyclopropylmethanol-substituted pyridines .
科学研究应用
3-Pyridinol, 2-(cyclopropylmethoxy)- has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-Pyridinol, 2-(cyclopropylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound is known to act as a radical-trapping antioxidant, where it reacts with free radicals to prevent oxidative damage. This activity is attributed to the presence of the pyridinol ring, which can donate hydrogen atoms to neutralize free radicals . Additionally, the cyclopropylmethoxy group enhances the compound’s stability and reactivity, making it an effective antioxidant .
相似化合物的比较
3-Pyridinol, 2-(cyclopropylmethoxy)- can be compared with other similar compounds, such as:
3-Pyridinol: Lacks the cyclopropylmethoxy group, resulting in different reactivity and stability.
2-(Cyclopropylmethoxy)pyridine: Similar structure but lacks the hydroxyl group on the pyridine ring, affecting its antioxidant properties.
5-Pyrimidinol: Contains a pyrimidine ring instead of a pyridine ring, leading to different chemical and biological properties.
The uniqueness of 3-Pyridinol, 2-(cyclopropylmethoxy)- lies in its combination of the pyridinol ring and the cyclopropylmethoxy group, which imparts distinct chemical and biological characteristics .
属性
IUPAC Name |
2-(cyclopropylmethoxy)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-2-1-5-10-9(8)12-6-7-3-4-7/h1-2,5,7,11H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUHFXOKYUBJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
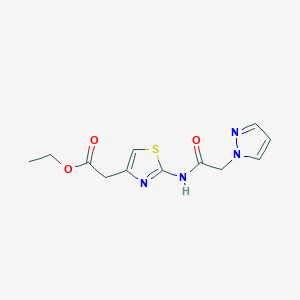
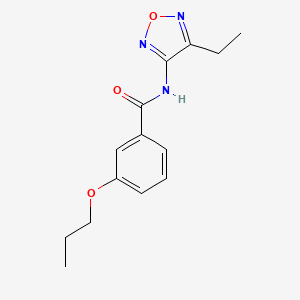
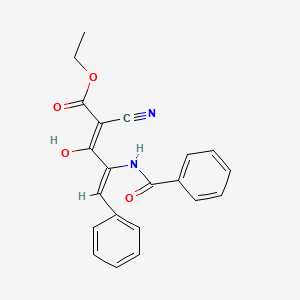
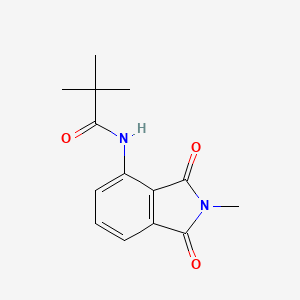
![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2618592.png)
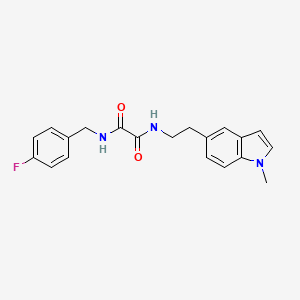
![1-(4-fluorophenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid](/img/structure/B2618595.png)
![3-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoic acid](/img/structure/B2618597.png)
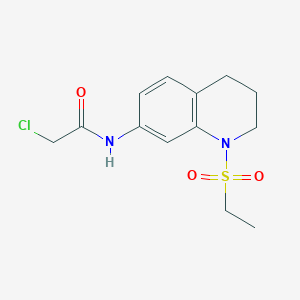
![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide](/img/structure/B2618600.png)
![methyl 2-methyl-5-[(2E)-N-(3-nitrobenzenesulfonyl)-3-phenylprop-2-enamido]-1-benzofuran-3-carboxylate](/img/structure/B2618602.png)
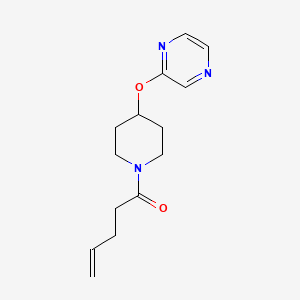
![N-(2-METHOXY-5-METHYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE](/img/structure/B2618607.png)
